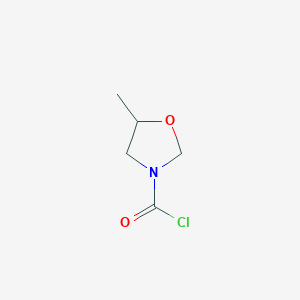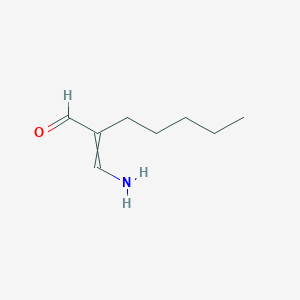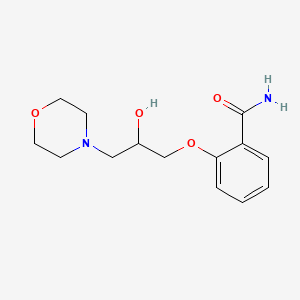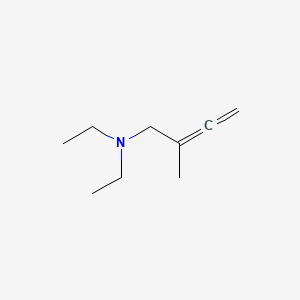![molecular formula C18H12O B14678025 Benzo[c]phenanthren-5-ol CAS No. 38063-26-2](/img/structure/B14678025.png)
Benzo[c]phenanthren-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[c]phenanthren-5-ol is a polycyclic aromatic hydrocarbon with the molecular formula C18H12O. It is a derivative of benzo[c]phenanthrene, which consists of four fused benzene rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo[c]phenanthren-5-ol typically involves the condensation of 2-hydroxy-1,4-naphthoquinone with 1,2-diaminobenzenes under solvent-free conditions at 75°C. This reaction forms benzo[a]phenazin-5-ol, which can further react with aldehydes and malononitrile in the presence of nano-CuO at 75°C . Other synthetic routes include the Wohl–Aue method, Beirut method, reductive cyclization of diphenylamines, and oxidative cyclization of 1,2-diaminobenzene .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[c]phenanthren-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydroquinones.
Wissenschaftliche Forschungsanwendungen
Benzo[c]phenanthren-5-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with unique electronic and optical properties
Wirkmechanismus
The mechanism of action of benzo[c]phenanthren-5-ol involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to cell death. This property makes it a candidate for anticancer research. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzo[a]phenazin-5-ol
- Phenanthrene
- Benzo[a]pyren-1-ol
Uniqueness
Benzo[c]phenanthren-5-ol is unique due to its specific arrangement of fused benzene rings and the presence of a hydroxyl group at the 5-position. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Eigenschaften
CAS-Nummer |
38063-26-2 |
|---|---|
Molekularformel |
C18H12O |
Molekulargewicht |
244.3 g/mol |
IUPAC-Name |
benzo[c]phenanthren-5-ol |
InChI |
InChI=1S/C18H12O/c19-17-11-13-10-9-12-5-1-2-6-14(12)18(13)16-8-4-3-7-15(16)17/h1-11,19H |
InChI-Schlüssel |
UMOJHXIEHWBCOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C(=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV)](/img/structure/B14677972.png)

![(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14677976.png)






![1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14678018.png)
